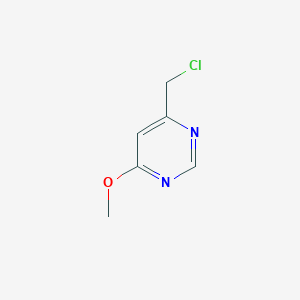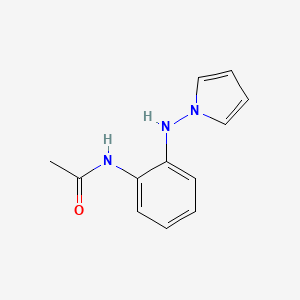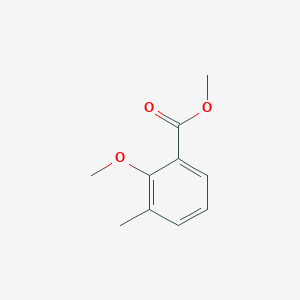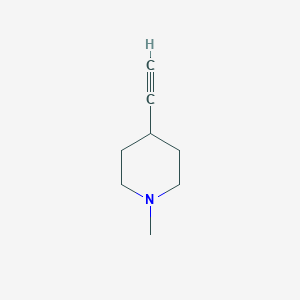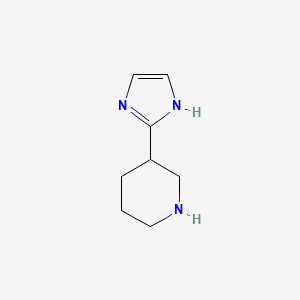
3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE is an organic compound with the molecular formula C10H15NO It is a derivative of ethanolamine, featuring a methyl group and a 3-methylphenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE typically involves the reaction of 3-methylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
[ \text{3-Methylphenylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but without the methyl and phenyl substitutions.
N-Methylethanolamine: Similar structure but with a methyl group instead of the 3-methylphenyl group.
Diethanolamine: Contains two ethanolamine groups, making it more hydrophilic.
Uniqueness
3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE is unique due to the presence of both a methyl group and a 3-methylphenyl group, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
2933-55-3 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-(N,3-dimethylanilino)ethanol |
InChI |
InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)11(2)6-7-12/h3-5,8,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
RWHHVRRGOAJMNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)CCO |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)CCO |
Sequenz |
G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


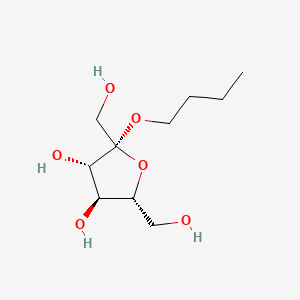
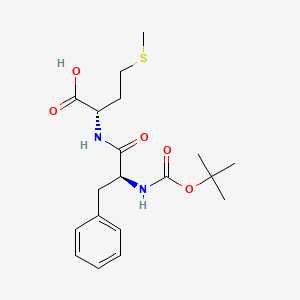
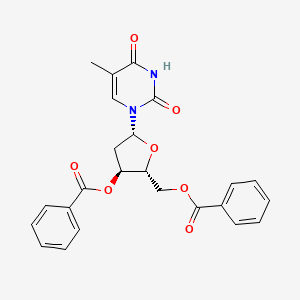

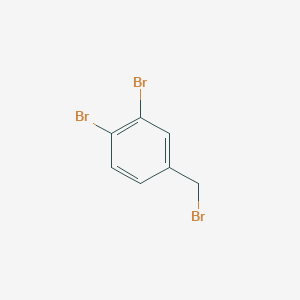
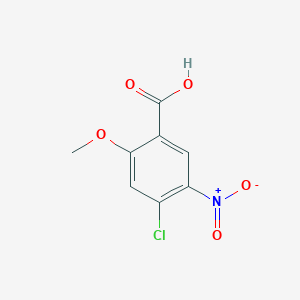
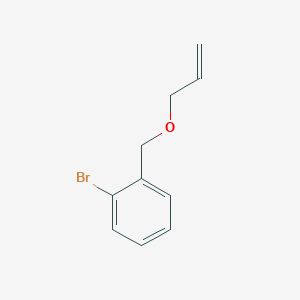
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)
